Ac-I[CV(2Igl)QDWGAHRC]T-NH2
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Overview
Description
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 is a synthetic peptide known for its role in inhibiting the activation of the complement component C3. This compound is of significant interest in the field of biochemistry and pharmacology due to its potential therapeutic applications, particularly in diseases involving the complement system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CV(2Igl)QDWGAHRC]T-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for purification.
Chemical Reactions Analysis
Types of Reactions
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 primarily undergoes:
Oxidation: Involving the cysteine residues forming disulfide bonds.
Reduction: Breaking disulfide bonds back into thiol groups.
Substitution: Modifications at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-specific mutagenesis using various protecting groups and coupling reagents.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can affect the peptide’s activity and stability.
Scientific Research Applications
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating the complement system, particularly in immune response.
Medicine: Potential therapeutic agent for diseases involving complement activation, such as age-related macular degeneration and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 exerts its effects by binding to the complement component C3, inhibiting its activation. This inhibition prevents the formation of the C3 convertase complex, thereby blocking the downstream activation of the complement cascade. The molecular targets include the C3 protein and associated pathways involving the PLC, MAPK, and AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ac-I[CV(Bpa)QDWGAHRC]T-NH2
- Ac-I[CV(Bta)QDWGAHRC]T-NH2
- Ac-I[CV(1MeW)QDWGAHRC]T-NH2
Uniqueness
Ac-I[CV(2Igl)QDWGAHRC]T-NH2 is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and inhibitory effects on the complement component C3. This specificity makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C71H101N21O18S2 |
---|---|
Molecular Weight |
1600.8 g/mol |
IUPAC Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-28-(2,3-dihydro-1H-inden-1-yl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C71H101N21O18S2/c1-8-34(4)56(82-37(7)94)69(109)89-51-31-112-111-30-50(67(107)91-57(36(6)93)59(73)99)88-62(102)45(18-13-23-77-71(74)75)83-64(104)48(25-40-28-76-32-80-40)85-60(100)35(5)81-53(96)29-79-61(101)47(24-39-27-78-44-17-12-11-16-42(39)44)86-65(105)49(26-54(97)98)87-63(103)46(21-22-52(72)95)84-70(110)58(43-20-19-38-14-9-10-15-41(38)43)92-68(108)55(33(2)3)90-66(51)106/h9-12,14-17,27-28,32-36,43,45-51,55-58,78,93H,8,13,18-26,29-31H2,1-7H3,(H2,72,95)(H2,73,99)(H,76,80)(H,79,101)(H,81,96)(H,82,94)(H,83,104)(H,84,110)(H,85,100)(H,86,105)(H,87,103)(H,88,102)(H,89,109)(H,90,106)(H,91,107)(H,92,108)(H,97,98)(H4,74,75,77)/t34-,35-,36+,43?,45-,46-,47-,48+,49+,50-,51-,55-,56-,57-,58-/m0/s1 |
InChI Key |
YYPFHDDBPCSRKO-FUQOBRPNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C2CCC3=CC=CC=C23)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C2CCC3=CC=CC=C23)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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